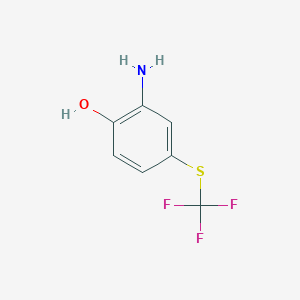

2-Amino-4-((trifluoromethyl)thio)phenol

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRPQFDXPTWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277782 | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228401-48-7 | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228401-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Trifluoromethyl Thio Phenol

Established Precursor-Based Synthesis Routes

Established synthetic pathways to 2-Amino-4-((trifluoromethyl)thio)phenol typically rely on a sequential functionalization of pre-existing aromatic precursors. These multi-step routes are characterized by the strategic introduction of substituents, often involving the protection or masking of reactive functional groups to ensure correct regiochemistry.

Phenolic Precursor Derivatization for Trifluoromethylthio Group Introduction

A foundational strategy involves the derivatization of a phenolic precursor to introduce the trifluoromethylthio moiety. This is often accomplished through electrophilic trifluoromethylthiolation on an activated phenol (B47542) ring. For instance, various substituted phenols can undergo para-selective functionalization using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as triflic acid or boron trifluoride etherate. rsc.org

In a common pathway leading to the target compound, the synthesis begins not with the final aminophenol, but with a nitrophenol derivative. A widely adopted method involves first synthesizing an intermediate, 4-nitro-2-((trifluoromethyl)thio)phenol. This approach strategically introduces the -SCF3 group prior to the formation of the amino group, which circumvents potential side reactions that could occur during the subsequent reduction step. The nitration of phenols, a key step in creating such precursors, can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. rsc.org

Interactive Data Table: Phenolic Precursor Derivatization

| Precursor Type | Reagent for -SCF3 Introduction | Promoter/Acid | Key Outcome | Reference |

|---|---|---|---|---|

| Substituted Phenols | N-(trifluoromethylsulfanyl)aniline | Triflic acid or BF₃·Et₂O | Para-selective trifluoromethylthiolation | rsc.org |

| Nitrophenol Derivative | (Not specified) | (Not specified) | Formation of 4-nitro-2-((trifluoromethyl)thio)phenol intermediate |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides another robust avenue for constructing the target molecule. This method involves the displacement of a suitable leaving group, typically a halide, from the aromatic ring by a nucleophile.

A specific example of this strategy is the reaction of 2-Amino-4-bromophenol with a trifluoromethylthiolate (CF₃S⁻) source. The CF₃S⁻ nucleophile can be generated in situ from reagents like silver trifluoromethylthiolate (AgSCF₃) in the presence of a base such as cesium carbonate. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), which enhances the nucleophilicity of the thiolate. To facilitate the challenging substitution on the electron-rich phenol ring, a copper(I) iodide (CuI) catalyst is often employed, which accelerates the displacement of the bromide. This method achieves the direct installation of the trifluoromethylthio group onto a pre-formed aminophenol skeleton.

Interactive Data Table: Nucleophilic Aromatic Substitution

| Substrate | Nucleophile Source | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-bromophenol | AgSCF₃ / Cs₂CO₃ | DMF | CuI (5 mol%) | 65% |

Nitro Reduction Approaches

The reduction of an aromatic nitro group to an amine is a cornerstone of many synthetic sequences leading to this compound. As mentioned, a common route proceeds through the 4-nitro-2-((trifluoromethyl)thio)phenol intermediate. The final and critical step in this sequence is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).

This transformation can be accomplished using a variety of reducing agents. The choice of reagent is crucial to avoid undesired reactions with other functional groups on the molecule. Common methods for the reduction of nitrophenols to aminophenols include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) and chemical reduction. mdpi.com Chemical reductants such as zinc dust in the presence of hydrochloric acid are also effective for this purpose. chemicalbook.com The electrochemical reduction of nitrophenols is another viable method that can offer clean conversion to the corresponding aminophenol. mdpi.com In all cases, the conditions must be controlled to ensure that the trifluoromethylthio group and the phenolic hydroxyl group remain intact.

Emerging Synthetic Strategies

Recent advances in synthetic organic chemistry have led to the development of more efficient and direct methods for preparing complex molecules like this compound. These emerging strategies often offer improved atom economy, fewer synthetic steps, and the ability to functionalize molecules at late stages.

Direct C-H Thiolation Methodologies

Among the most significant recent developments is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized substrates (like halogenated arenes), thereby shortening synthetic routes. For the synthesis of this compound, direct C-H thiolation has been achieved using photoredox catalysis.

In this method, 2-aminophenol (B121084) can be directly and regioselectively thiolated at the 4-position. The reaction employs an electrophilic trifluoromethylthiolating reagent, such as N-trifluoromethylthiodibenzenesulfonimide, and a photoredox catalyst like Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). nih.gov Upon irradiation with visible light (e.g., a blue LED), the photocatalyst initiates a process that leads to the generation of a trifluoromethylthio radical, which then reacts with the electron-rich 2-aminophenol substrate. mdpi.comnih.gov This methodology provides a direct route to the target compound from a simple precursor, though yields may be modest.

Interactive Data Table: Direct C-H Thiolation

| Substrate | Thiolation Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | N-trifluoromethylthiodibenzenesulfonimide | Ir(ppy)₃ (Photoredox) | Blue LED light, Dichloroethane (DCE) solvent | 47% |

Modular Synthesis Paradigms for Trifluoromethylated Phenols

Modular synthesis represents a modern strategic approach where complex molecules are assembled from pre-made, functionalized building blocks. This paradigm offers flexibility and efficiency, allowing for the rapid generation of diverse chemical structures. While not a direct synthesis of the final target compound, modular strategies for creating trifluoromethylated aromatics are highly relevant.

One such approach involves the modular construction of fluoromethyl sulfones through the multicomponent coupling of halides, a sulfur dioxide source (like thiourea (B124793) dioxide), and halofluorocarbons. chinesechemsoc.org Another paradigm is the development of modular approaches to access trifluoromethyl-bearing five-membered ring structures via C-H bond activation, which showcases the power of building complexity from simpler units. innovationhub.hk These strategies underscore a shift towards creating a toolbox of interchangeable, trifluoromethyl-containing building blocks that can be combined to form more complex targets. The principles of modular synthesis could be applied to construct precursors for this compound, enabling structural diversification and more efficient discovery of related compounds. chinesechemsoc.orgresearchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes for this compound is centered on maximizing product output while minimizing the formation of unwanted byproducts. This involves a careful selection of starting materials, reagents, and reaction conditions to control the regioselectivity of the reactions and to ensure the integrity of the sensitive trifluoromethylthio group.

Achieving high yields and precise selectivity are paramount in the synthesis of this compound. Several strategies have been developed to this end, ranging from classical multi-step syntheses to modern direct functionalization techniques.

One of the most established methods involves a two-step process starting with the synthesis of 4-nitro-2-((trifluoromethyl)thio)phenol, which is then followed by the reduction of the nitro group to an amine. This strategic pathway introduces the trifluoromethylthio group first, a decision made to prevent potential side reactions that could compromise the -SCF₃ group during the subsequent reduction step. While specific yields for this exact sequence are not detailed, the reduction of analogous nitro compounds using catalysts like platinum oxide under hydrogenation is a known effective method. prepchem.com

A more direct approach is the nucleophilic aromatic substitution on a pre-functionalized phenol. For instance, using 2-Amino-4-bromophenol as a substrate, the target compound can be formed through substitution with a trifluoromethylthiolate (CF₃S⁻) source. In a specific protocol, CF₃S⁻ is generated in situ from silver(I) trifluoromethanethiolate (AgSCF₃) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction, conducted at 100°C for 12 hours, achieves a respectable yield of 65%. The efficiency and selectivity of this substitution are significantly improved by key parameters; the use of Copper(I) iodide (CuI) as a catalyst accelerates the reaction, and DMF is a critical solvent choice for enhancing the nucleophilicity of the trifluoromethylthiolate anion.

Recent advancements have also enabled the direct C-H bond functionalization of 2-aminophenol, which circumvents the need for pre-functionalized starting materials. This method employs photoredox catalysis with an iridium-based catalyst (Ir(ppy)₃) and N-trifluoromethylthiodibenzenesulfonimide as the trifluoromethylthiolating agent. Under irradiation from a blue LED light source, the reaction demonstrates excellent regioselectivity, functionalizing the 4-position of the phenol ring. However, this modern technique provides a more modest yield of 47%. The principle of electrophilic trifluoromethylthiolation is highly regioselective; reactions on phenols that are unsubstituted at the ortho and para positions result exclusively in para-substituted products. rsc.org

The table below summarizes and compares these optimized synthetic pathways.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Selectivity Notes |

| Nitro Intermediate Reduction | 4-nitro-2-((trifluoromethyl)thio)phenol | Reduction agent (e.g., H₂, PtO₂) | Hydrogenation | Not specified | -SCF₃ group is introduced prior to reduction to avoid side reactions. |

| Nucleophilic Aromatic Substitution | 2-Amino-4-bromophenol | AgSCF₃, Cs₂CO₃, CuI (catalyst) | 100°C, 12h in DMF | 65% | Selective substitution at the bromine-bearing 4-position. |

| Direct C-H Functionalization | 2-Aminophenol | N-trifluoromethylthiodibenzenesulfonimide, Ir(ppy)₃ | Blue LED light (450 nm) in DCE with 2,6-Lutidine | 47% | Regioselective thiolation at the 4-position, avoiding pre-functionalization. |

The trifluoromethylthio (-SCF₃) group is a valuable functional moiety that significantly enhances lipophilicity. rsc.org However, its sulfur atom is susceptible to chemical transformations, making its preservation a critical consideration during multi-step synthesis. researchgate.net The -SCF₃ group is generally less stable under various conditions compared to its oxygen analogue, the trifluoromethoxy group (-OCF₃). researchgate.net

The primary degradation pathways for the -SCF₃ group are oxidation and reduction. The sulfur atom can be oxidized to form sulfoxides or sulfones when exposed to oxidizing agents. researchgate.net Conversely, certain reducing conditions can convert the trifluoromethylthio group into a thiol group. Therefore, maintaining the integrity of the -SCF₃ group requires careful selection of reagents and strategic pathway design.

A key strategy to protect the group is to control the sequence of reactions. As noted, in the synthesis involving a nitro intermediate, the trifluoromethylthiolation is performed before the nitro group reduction. This sequence prevents the -SCF₃ group from being exposed to the reducing environment necessary to form the amine, thereby avoiding its potential reduction to a thiol.

The choice of reaction conditions is also crucial. Modern methods like photoredox catalysis may offer an advantage by proceeding under milder conditions than those required in some classical approaches. For instance, direct electrophilic trifluoromethylthiolation of less reactive phenols can necessitate the use of strong promoters like triflic acid, which could pose a risk to sensitive functional groups if not carefully managed. rsc.orgrsc.org The electron-withdrawing nature of the -SCF₃ group itself decreases the electron density of the molecule, which can improve its stability against certain oxidative processes. researchgate.net

The following table outlines the potential stability challenges and the synthetic strategies employed to ensure the preservation of the trifluoromethylthio group.

| Challenge | Potential Degradation Pathway | Preservation Strategy | Example Method |

| Oxidation | -SCF₃ group is oxidized to sulfoxide (B87167) or sulfone. researchgate.net | Avoid harsh oxidizing agents; utilize controlled reaction conditions. | Photoredox catalysis offers a milder alternative to classical oxidation. |

| Reduction | -SCF₃ group is reduced to a thiol (-SH). | Strategic sequencing of synthetic steps. | Introduce the -SCF₃ group before performing nitro group reduction. |

| General Reactivity | Instability under harsh acidic or basic conditions. researchgate.net | Use of optimized catalysts and conditions to improve reaction efficiency and mildness. | Catalyzing nucleophilic substitution with CuI to accelerate the reaction and avoid prolonged exposure to high heat. |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Trifluoromethyl Thio Phenol

Electrophilic and Nucleophilic Reactions of Aromatic Ring Substituents

The amino and hydroxyl groups of 2-Amino-4-((trifluoromethyl)thio)phenol are primary sites for electrophilic and nucleophilic attack, respectively. Their reactivity is modulated by the electronic nature of the aromatic ring, which is influenced by the opposing electronic effects of the substituents.

Reactivity of the Amino (-NH₂) Moiety in this compound

The amino group in this compound is a potent nucleophile, readily participating in reactions with electrophiles. The nitrogen's lone pair of electrons makes it susceptible to acylation and alkylation reactions.

Acylation: The acylation of the amino group is a common transformation. In similar molecules like p-aminophenol, the amino group is preferentially acylated over the hydroxyl group due to its higher nucleophilicity. acs.org This chemoselectivity is a key principle in the synthetic chemistry of aminophenols. For instance, the chemoselective acetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide can be efficiently achieved using various acylating agents. researchgate.netorganic-chemistry.org While specific studies on the acylation of this compound are not extensively detailed in the reviewed literature, the general principles of aminophenol chemistry suggest that N-acylation would be a favorable reaction. A plausible mechanism for the N-acylation involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride, leading to the formation of an amide bond. nih.gov

Alkylation: The N-alkylation of the amino group in aminophenols can be achieved, though it can sometimes lead to mixtures of N- and O-alkylated products. nih.gov To achieve selective N-alkylation, a common strategy involves a one-pot reaction via condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. nih.govorganic-chemistry.org This reductive amination pathway provides a reliable method for introducing alkyl groups specifically onto the nitrogen atom. Another approach involves protecting the hydroxyl group before carrying out the N-alkylation.

Table 1: Reactivity of the Amino (-NH₂) Moiety

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| N-Acylation | Acyl chloride or anhydride | N-acyl-2-amino-4-((trifluoromethyl)thio)phenol | acs.orgresearchgate.netorganic-chemistry.orgnih.gov |

| N-Alkylation | Aldehyde, followed by NaBH₄ | N-alkyl-2-amino-4-((trifluoromethyl)thio)phenol | nih.govorganic-chemistry.org |

Reactivity of the Hydroxyl (-OH) Moiety in this compound

The phenolic hydroxyl group exhibits nucleophilic character and can undergo reactions such as O-acylation and O-alkylation. The acidity of the phenolic proton is influenced by the electron-withdrawing trifluoromethylthio group, which can enhance its reactivity in base-mediated reactions. rsc.org

O-Acylation: The O-acylation of phenols to form phenolic esters is a well-established transformation. nih.govsigmaaldrich.com This can be achieved using acylating agents in the presence of a base or an acid catalyst. sigmaaldrich.com Phase-transfer catalysis has been shown to be a highly efficient method for the O-acylation of phenols with alkanoyl chlorides, proceeding rapidly at low temperatures. chemicalbook.comescholarship.org For this compound, selective O-acylation would likely require prior protection of the more nucleophilic amino group to prevent competing N-acylation.

O-Alkylation: The O-alkylation of phenols is a common method for the synthesis of aryl ethers. This reaction typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The presence of electron-withdrawing groups on the phenol can facilitate this reaction. For instance, the O-alkylation of phenols with dialkyl carbonates can be catalyzed by layered double oxides under light irradiation. Similar to O-acylation, selective O-alkylation of this compound would necessitate protection of the amino group.

Table 2: Reactivity of the Hydroxyl (-OH) Moiety

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| O-Acylation | Acyl chloride, base (e.g., phase-transfer catalyst) | 2-Amino-4-((trifluoromethyl)thio)phenyl ester | nih.govsigmaaldrich.comchemicalbook.comescholarship.org |

| O-Alkylation | Alkyl halide, base | 2-Amino-1-alkoxy-4-((trifluoromethyl)thio)benzene |

Transformations Involving the Trifluoromethylthio (-SCF₃) Group

The trifluoromethylthio group is a key functional moiety that imparts unique electronic and lipophilic properties to the molecule. nih.gov It can undergo various transformations, including oxidation, and potentially reductive conversions, and plays a crucial role in the formation of heterocyclic structures.

Oxidative Derivatizations (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit altered biological activities.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in trifluoroacetic acid (TFA). TFA acts as an activating solvent, enhancing the electrophilicity of the oxidant and preventing over-oxidation to the sulfone. Other oxidizing agents such as m-CPBA have also been used. Further oxidation of the sulfoxide (B87167) to the sulfone can be accomplished, often under more forcing conditions or with stronger oxidizing agents. The resulting 2-Amino-4-((trifluoromethyl)sulfinyl)phenol and 2-Amino-4-((trifluoromethyl)sulfonyl)phenol are valuable compounds in their own right.

Table 3: Oxidative Derivatizations of the -SCF₃ Group

| Product | Oxidizing Agent | Conditions | Reference |

|---|---|---|---|

| 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | H₂O₂ | Trifluoroacetic acid | |

| 2-Amino-4-((trifluoromethyl)sulfonyl)phenol | Stronger oxidizing agents (e.g., excess H₂O₂) | More forcing conditions |

Reductive Conversions (e.g., to Thiol Derivatives)

The conversion of the trifluoromethylthio group to a thiol (mercatan) group represents a significant synthetic challenge. While general methods for desulfurization exist, the specific reductive cleavage of the robust C-S bond in an aryl trifluoromethyl sulfide (B99878) to yield a thiophenol is not a commonly reported transformation. escholarship.org

General methods for the preparation of thiols often involve the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH) or thiourea (B124793). The reduction of disulfides with agents like zinc and acid is another common route to thiols. However, these methods are not directly applicable to the reduction of a pre-existing trifluoromethylthio group on an aromatic ring.

Research into the cleavage of C-S bonds has explored various strategies, including the use of transition metals and metal-free reagents. researchgate.netorganic-chemistry.orgnih.gov For instance, NBS and NFSI have been used for the selective cleavage of C(sp³)–S bonds in thioethers. nih.govchemicalbook.com While these studies provide insights into C-S bond activation, a specific and efficient protocol for the transformation of this compound to 2-amino-4-mercaptophenol remains an area for further investigation.

Anionically Activated Trifluoromethyl Group Transformations for Heterocycle Formation

The presence of the amino and hydroxyl groups in an ortho relationship in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly benzoxazoles. The trifluoromethyl group, when activated, can participate in cyclization reactions.

A common strategy for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. escholarship.org For instance, 2-aminophenols can react with aldehydes, carboxylic acids, or orthoesters to form the benzoxazole (B165842) ring system. chemicalbook.com Microwave-assisted synthesis has been shown to be an efficient method for these cyclizations.

Specifically, the synthesis of 2-trifluoromethyl-benzoxazoles can be achieved through the condensation of 2-aminophenols with trifluoroacetic acid or its derivatives. Another approach involves the reaction of 2-aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF₃CN). sigmaaldrich.com The reaction likely proceeds through the formation of an intermediate imidamide, followed by intramolecular cyclization. sigmaaldrich.com The trifluoromethylthio group at the 4-position would be retained in the final benzoxazole product, leading to the formation of 4-((trifluoromethyl)thio)benzoxazole derivatives.

Table 4: Heterocycle Formation

| Heterocycle Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| Benzoxazole | Aldehydes, acids, orthoesters | 2-Substituted-4-((trifluoromethyl)thio)benzoxazole | chemicalbook.comescholarship.org |

| 2-Trifluoromethyl-benzoxazole | Trifluoroacetic acid or CF₃CN | 2-Trifluoromethyl-4-((trifluoromethyl)thio)benzoxazole | sigmaaldrich.com |

Mechanistic Studies of Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the electron-donating amino and hydroxyl groups, and the electron-withdrawing trifluoromethylthio group. This unique electronic arrangement influences its reactivity in various transformations, including its synthesis and subsequent reactions like oxidation. Mechanistic studies have been crucial in understanding the pathways of these transformations.

One of the primary methods for synthesizing this compound involves the copper-catalyzed trifluoromethylthiolation of a corresponding aminophenol derivative. This reaction, a type of Ullmann condensation, has been the subject of extensive mechanistic investigation. It is generally accepted that the reaction avoids a radical pathway. The most plausible mechanism involves the formation of an organocopper intermediate. For the Ullmann-type coupling, several mechanistic pathways have been proposed, including single electron transfer (SET), halogen atom transfer (HAT), oxidative addition-reductive elimination (OA-RE), and σ-bond metathesis. In the context of copper-catalyzed trifluoromethylthiolation, a catalytic cycle is proposed to begin with a copper(I) species. This Cu(I) catalyst undergoes transmetalation with a trifluoromethylthiolating agent, followed by reductive elimination to yield the final product and regenerate the catalyst.

The oxidation of the sulfur atom in this compound to form the corresponding sulfoxide or sulfone is another key transformation. The mechanism of this oxidation can vary depending on the oxidant used. For instance, when using hydrogen peroxide in trifluoroacetic acid (TFA), a highly selective oxidation to the sulfoxide is observed. It is proposed that TFA activates the hydrogen peroxide, enhancing its electrophilicity. Concurrently, TFA is thought to de-activate the resulting sulfoxide towards further oxidation by protonating the sulfoxide oxygen, which withdraws electron density from the sulfur atom and makes it less susceptible to further electrophilic attack. In oxidations facilitated by transition metal catalysts, such as iron porphyrin complexes, the mechanism may proceed via an initial single electron transfer from the sulfur atom to the high-valent metal-oxo species, followed by a rapid "oxygen rebound" step to form the sulfoxide. When stronger oxidants or different catalysts are used, the oxidation can proceed further to the sulfone. For example, oxidation with N-chlorosuccinimide is believed to proceed through the formation of a chlorosulfonium ion intermediate.

Detailed findings from various research efforts into the synthesis and transformation of this compound are summarized in the tables below, showcasing different methodologies and their outcomes.

Table 1: Synthesis of this compound via Ullmann-Type Coupling

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| 2-Amino-4-iodophenol, (CF₃S)₂ | CuI, 1,10-phenanthroline | DMSO | 120°C | 58% | nih.gov |

| 2-Amino-4-bromophenol, AgSCF₃ | CuI (5 mol%), Cs₂CO₃ | DMF | 100°C | 65% | nih.gov |

Interactive Data Table 1

Click to view interactive data

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-iodophenol, (CF₃S)₂ | CuI, 1,10-phenanthroline | DMSO | 120°C | 58% | nih.gov |

| 2-Amino-4-bromophenol, AgSCF₃ | CuI (5 mol%), Cs₂CO₃ | DMF | 100°C | 65% | nih.gov |

Table 2: Synthesis of this compound using a Silyl (B83357) Ether Protection Strategy

| Protected Reactant | Reagents for Trifluoromethylthiolation | Deprotection Reagent | Solvent | Temperature | Yield | Reference |

| 2-Amino-4-TMS-phenol | CF₃SCl | HCl/MeOH | THF | -78°C | 70% | nih.gov |

Interactive Data Table 2

Click to view interactive data

| Protected Reactant | Reagents for Trifluoromethylthiolation | Deprotection Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-TMS-phenol | CF₃SCl | HCl/MeOH | THF | -78°C | 70% | nih.gov |

Table 3: Oxidation of the Trifluoromethylthio Group

| Starting Material | Oxidizing Agent/Catalyst | Product(s) | Key Mechanistic Insight | Reference |

| Aryl trifluoromethyl sulfide | H₂O₂, Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfoxide | TFA activates H₂O₂ and deactivates the sulfoxide product towards further oxidation. rsc.orgnih.gov | rsc.orgnih.gov |

| Aryl sulfide | Iron(III) porphyrin complex, H₂O₂ | Sulfoxide | Proposes an electron transfer from the sulfide to the catalyst followed by a fast oxygen rebound. nih.gov | nih.gov |

| Aromatic sulfide | N-chlorosuccinimide | Sulfoxide | Reaction proceeds via a chlorosulfonium ion intermediate. rsc.org | rsc.org |

Interactive Data Table 3

Click to view interactive data

| Starting Material | Oxidizing Agent/Catalyst | Product(s) | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Aryl trifluoromethyl sulfide | H₂O₂, Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfoxide | TFA activates H₂O₂ and deactivates the sulfoxide product towards further oxidation. rsc.orgnih.gov | rsc.orgnih.gov |

| Aryl sulfide | Iron(III) porphyrin complex, H₂O₂ | Sulfoxide | Proposes an electron transfer from the sulfide to the catalyst followed by a fast oxygen rebound. nih.gov | nih.gov |

| Aromatic sulfide | N-chlorosuccinimide | Sulfoxide | Reaction proceeds via a chlorosulfonium ion intermediate. rsc.org | rsc.org |

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Amino 4 Trifluoromethyl Thio Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 2-amino-4-((trifluoromethyl)thio)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced techniques like DEPT and 2D NMR, provides a complete picture of its atomic arrangement and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the region of δ 6.5–7.5 ppm. The exact chemical shifts and splitting patterns are dictated by the electronic influence of the three different substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing trifluoromethylthio (-SCF₃) group. The protons of the amino group typically appear as a broad signal between δ 4.5 and 6.0 ppm, while the phenolic hydroxyl proton is expected to resonate at a lower field, generally between δ 8 and 10 ppm, with its exact position being sensitive to solvent and hydrogen bonding effects. For comparison, in related phenyl(trifluoromethyl)sulfane derivatives, aromatic protons are observed in the range of δ 7.10–7.70 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the trifluoromethylthio group is anticipated to appear in the δ 120–125 ppm range. The aromatic carbons will display a range of chemical shifts influenced by the attached functional groups. For instance, in various derivatives of phenyl(trifluoromethyl)sulfane, the carbon attached to the SCF₃ group shows a quartet in the range of δ 130-133 ppm due to coupling with the three fluorine atoms (J ≈ 308 Hz). rsc.org The other aromatic carbons in these derivatives resonate between δ 115 and 142 ppm. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Complex splitting pattern expected due to substitution. |

| Amino (N-H) | 4.5 - 6.0 | Typically a broad singlet, subject to exchange. | |

| Hydroxyl (O-H) | 8.0 - 10.0 | Broad singlet, position dependent on solvent and concentration. | |

| ¹³C | Aromatic (Ar-C) | 115 - 150 | Specific shifts depend on the position relative to substituents. |

| Trifluoromethylthio (C-SCF₃) | 120 - 135 | Expected to be a quartet due to ¹J(C-F) coupling. |

Fluorine-19 (¹⁹F) NMR is particularly crucial for fluorinated compounds. It offers high sensitivity and a wide chemical shift range, making it an excellent tool for characterizing the trifluoromethyl group. nih.gov For this compound, the three equivalent fluorine atoms of the -SCF₃ group are expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift for trifluoromethylthio groups attached to an aromatic ring typically appears in the range of δ -42 to -46 ppm (relative to CFCl₃). For example, the ¹⁹F chemical shift for phenyl(trifluoromethyl)sulfane is observed at δ -42.77 ppm, and for its para-substituted derivatives, it ranges from -42.29 to -43.94 ppm. rsc.org This specific chemical shift is a key identifier for the presence and electronic environment of the trifluoromethylthio moiety. nih.gov

While ¹H and ¹³C NMR provide fundamental data, advanced NMR techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR are necessary for unambiguous signal assignment and connectivity mapping.

A DEPT-135 experiment would differentiate among the aromatic carbons by showing positive signals for CH groups and no signals for quaternary carbons (such as those attached to the -OH, -NH₂, and -SCF₃ groups). This technique is valuable for confirming the carbon hybridization and substitution pattern on the aromatic ring.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish the connectivity between protons and carbons.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FT-IR spectroscopy is highly effective for identifying the key functional groups present in this compound. A key confirmation for the structure is that its FT-IR spectrum conforms to the expected functional groups thermofisher.com.

The spectrum would be characterized by the following absorption bands:

O-H and N-H Stretching: The phenolic O-H stretch typically appears as a broad band in the 3200–3600 cm⁻¹ region, with its breadth resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected in the 3300–3500 cm⁻¹ range, often as two distinct sharp bands corresponding to asymmetric and symmetric stretches. ajol.info

Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ region.

S-H Stretching: While the target molecule has a trifluoromethylthio group, related thiophenol compounds show a weak S-H stretching band around 2550 cm⁻¹. ajol.inforesearchgate.net This band would be absent in this compound.

C-F Stretching: The strong C-F stretching vibrations of the CF₃ group are expected to be prominent in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring itself usually appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N stretching vibration is often observed in the 1200-1400 cm⁻¹ range, while the C-O stretching of the phenol (B47542) is typically found between 1200 and 1260 cm⁻¹. nih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine | Medium |

| 3200 - 3600 | O-H Stretch | Phenol | Strong, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium to Weak |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1100 - 1350 | C-F Stretch | Trifluoromethyl | Strong |

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene ring, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum.

C-S and S-CF₃ Vibrations: The vibrations involving the sulfur atom, such as the C-S stretch, would be observable in the Raman spectrum, typically in the 600–800 cm⁻¹ region.

S-H Vibration: In related thiols, a distinct S-H stretching band is observed in the Raman spectrum around 2573 cm⁻¹, which would be absent in the target molecule. researchgate.net

The combination of FT-IR and FT-Raman provides a more complete vibrational assignment, aiding in the detailed structural confirmation of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the determination of the molecular weight and elucidation of the structural features of this compound. The nominal molecular weight of this compound, derived from its chemical formula C₇H₆F₃NOS, is 209.19 g/mol . sigmaaldrich.comachemblock.comsigmaaldrich.com This fundamental property is a cornerstone for its identification and characterization in various analytical applications.

While detailed experimental mass spectra for this compound are not extensively reported in publicly available literature, the fragmentation pattern can be predicted based on the established behavior of related chemical moieties under mass spectrometric conditions. The primary functional groups that will dictate the fragmentation pathways are the phenol, amine, and trifluoromethylthio groups.

Expected Fragmentation Pathways:

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound.

Loss of Small Molecules: Fragmentation may occur through the loss of stable small molecules. For instance, the loss of a hydrogen radical (H•) from the amine or hydroxyl group is a common initial fragmentation step.

Cleavage of the Trifluoromethylthio Group: The C-S bond of the trifluoromethylthio group is susceptible to cleavage. This could result in fragments corresponding to the loss of the •SCF₃ radical or the entire CF₃S group.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy and results in a complex pattern of lower mass ions.

Rearrangements: Intramolecular rearrangements, such as hydrogen transfers, can precede or accompany fragmentation, leading to the formation of diagnostic ions.

The following table summarizes the key molecular and structural information for this compound relevant to its mass spectrometric analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.comachemblock.com |

| CAS Number | 228401-48-7 | sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C₇H₆F₃NOS | sigmaaldrich.comsynthonix.com |

| Molecular Weight | 209.19 g/mol | sigmaaldrich.comachemblock.comsigmaaldrich.com |

| InChI Key | DJYRPQFDXPTWKU-UHFFFAOYSA-N | sigmaaldrich.com |

It is important to note that the specific fragmentation pattern can be influenced by the ionization technique employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For more complex analyses, derivatization of the amine and hydroxyl groups, for example through silylation, could be employed to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to direct fragmentation in a more predictable manner.

X-ray Crystallography for Solid-State Structure Determination of Related Complexes and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a specific crystal structure for this compound has not been reported in the surveyed literature, the analysis of related structures containing similar functional motifs can provide a basis for understanding its potential solid-state conformation.

The study of derivatives and complexes containing trifluoromethyl and aniline (B41778) functionalities offers a glimpse into the structural implications of these groups. For instance, the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline reveals details about the orientation of the trifluoromethyl group relative to the aniline ring and the influence of intermolecular hydrogen bonding involving the amine and fluorine atoms. nih.gov In this particular structure, the crystal packing is stabilized by N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions. nih.gov

Similarly, the crystallographic analysis of metal complexes incorporating a trifluoromethyl group, such as (η⁵-C₆H₇)Fe(CO)₂CF₃, provides precise measurements of C-F bond lengths and F-C-F bond angles, which are crucial for understanding the geometry and electronic properties of the CF₃ group when coordinated. nih.gov

The table below presents crystallographic data for a related compound, 4-Methoxy-3-(trifluoromethyl)aniline, to illustrate the type of information obtained from X-ray diffraction studies.

| Crystal Data for 4-Methoxy-3-(trifluoromethyl)aniline | Source | |

| Molecular Formula | C₈H₈F₃NO | nih.gov |

| Molecular Weight | 191.15 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Unit Cell Dimensions | a = 5.4140 (11) Åb = 14.880 (3) Åc = 21.304 (4) Å | nih.gov |

| Volume | 1716.3 (6) ų | nih.gov |

| Z (Molecules per unit cell) | 8 | nih.gov |

Advanced Computational Chemistry and Theoretical Investigations of 2 Amino 4 Trifluoromethyl Thio Phenol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to model molecular properties with high accuracy. researchgate.net DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density, providing a balance between computational cost and accuracy. core.ac.uk These calculations are instrumental in predicting the equilibrium structure, vibrational frequencies, and electronic properties of molecules like 2-Amino-4-((trifluoromethyl)thio)phenol. core.ac.ukresearchgate.net Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without reliance on experimental data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis considers the spatial orientation of the amino (-NH₂), hydroxyl (-OH), and trifluoromethylthio (-SCF₃) groups attached to the phenol (B47542) ring.

The conformational landscape is influenced by factors such as intramolecular hydrogen bonding between the -OH and -NH₂ groups and steric interactions involving the bulky -SCF₃ group. Computational models can predict the bond lengths, bond angles, and dihedral angles that define the molecule's preferred shape. The planarity of the benzene (B151609) ring and the orientation of its substituents are key parameters determined through optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table presents typical bond lengths and angles derived from DFT calculations on analogous phenol and aniline (B41778) derivatives. Actual values for the title compound would require specific calculations.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-O (hydroxyl) | ~1.36 Å |

| O-H (hydroxyl) | ~0.97 Å | |

| C-N (amino) | ~1.40 Å | |

| N-H (amino) | ~1.01 Å | |

| C-S | ~1.78 Å | |

| S-C (CF₃) | ~1.85 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | C-C-O | ~120° |

| C-O-H | ~109° | |

| C-C-N | ~120° | |

| C-N-H | ~112° | |

| C-S-C | ~100° |

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum that serves as a benchmark for experimental data. researchgate.netcore.ac.uk For this compound, DFT calculations can predict characteristic absorption bands that act as molecular fingerprints.

Key predicted vibrations include the N-H stretching of the amino group, the O-H stretching of the phenolic group, aromatic C-H stretching, and the distinctive stretches associated with the trifluoromethylthio group. The C-F stretching vibrations are expected to produce strong bands, while the C-S stretching mode appears at a lower frequency. Comparing theoretical spectra with experimental FTIR data helps confirm the molecular structure and purity.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Source data derived from spectroscopic characterization of the compound and its functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amino (-NH₂) | 3300-3500 | Medium-Strong |

| O-H Stretch | Phenolic (-OH) | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Weak-Medium |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100-1300 | Strong, Sharp |

| C-S Stretch | Thioether (-S-) | 600-800 | Weak-Medium |

Electronic Structure Analysis (HOMO-LUMO, Band Gap Energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (E_gap), which is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.netmdpi.com

In this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethylthio group influences the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. Computational methods can precisely calculate the energies of these orbitals and other related electronic parameters. researchgate.netmdpi.com

Table 3: Illustrative Frontier Molecular Orbital Parameters for Phenyl Derivatives Note: Data reflects typical values for substituted aromatic systems as determined by DFT calculations and serves as a conceptual reference. mdpi.com

| Parameter | Symbol | Description | Typical Value Range (eV) |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital | -5.0 to -6.5 |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 |

| Energy Gap | E_gap | E_LUMO - E_HOMO | 3.4 to 4.5 |

| Electronegativity | χ | Tendency to attract electrons | 3.0 to 4.5 |

Molecular Modeling and Simulation Approaches

Building upon DFT and ab initio results, molecular modeling and simulation provide further insights into the reactivity and potential applications of this compound. These approaches visualize complex properties and predict behavior in various chemical environments.

Reactivity Prediction via Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.comwalisongo.ac.id

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Localized around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons, as well as on the fluorine atoms of the -CF₃ group. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the hydroxyl and amino groups, making them potential sites for hydrogen bonding and interaction with nucleophiles.

This analysis provides a clear, visual guide to the molecule's reactivity in processes like substitution reactions and intermolecular interactions. researchgate.netscienceopen.com

Non-linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and laser technology. Molecules that possess both strong electron-donating and electron-withdrawing groups connected through a π-conjugated system can exhibit significant NLO properties.

The structure of this compound, featuring electron-donating -OH and -NH₂ groups and an electron-withdrawing -SCF₃ group on a benzene ring, suggests potential for NLO activity. Computational methods can quantify this potential by calculating key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large hyperpolarizability value is a primary indicator of a molecule's NLO response. Theoretical calculations allow for the screening of candidate molecules for NLO applications before undertaking complex synthesis and experimental validation.

Table 4: Calculated Non-Linear Optical (NLO) Properties (Theoretical Parameters) Note: This table lists the parameters typically calculated via DFT to assess NLO potential. Specific values require dedicated computation.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | <α> | Measures the molecule's ability to form an induced dipole in an electric field. |

| Anisotropy of Polarizability | Δα | The difference in polarizability along different molecular axes. |

| First Hyperpolarizability | β_tot | Quantifies the second-order NLO response. |

Reaction Mechanism Elucidation and Energy Barrier Computations

The elucidation of reaction mechanisms through computational methods, primarily Density Functional Theory (DFT), is crucial for predicting the reactivity of a molecule. youtube.comarxiv.org Such studies involve mapping the potential energy surface of a reaction to identify transition states and calculate the associated energy barriers (activation energies). For a molecule like this compound, several reactive sites exist, including the aromatic ring, the amino group, the hydroxyl group, and the sulfur atom of the trifluoromethylthio group.

While specific studies on this compound are absent, research on the reaction mechanisms of analogous thiols provides a framework for understanding its potential reactivity. A computational investigation into the reaction of various thiols with nitroxyl (B88944) (HNO), a biologically relevant molecule, offers valuable insights. figshare.com This study calculated the free energies of activation (ΔG‡) for reactions proceeding through a putative N-hydroxysulfenamide intermediate, leading to either a disulfide or a sulfinamide. figshare.com

The functional groups of this compound, particularly the trifluoromethylthio group, can be compared to model compounds like thiophenol and trifluoromethanethiol (B74822) used in these computational studies. The electron-withdrawing nature of the trifluoromethyl group is known to influence the reactivity of the sulfur atom.

Computational studies on the reactions of chlorothiophenols have shown that the formation of thiophenoxy radicals is a key initial step in certain transformations, proceeding via a direct abstraction mechanism. researchgate.net Similar hydrogen abstraction from the thiol group, or reactions involving the amino and hydroxyl groups, could be computationally modeled for this compound to determine the most favorable reaction pathways and their energy requirements. Such calculations typically employ methods like B3LYP or MPWB1K to optimize geometries and determine energies. nih.govnih.gov

Table 1: Calculated Free Energies of Activation (ΔG‡) for the Reaction of Model Thiols with HNO

| Reacting Thiol | Product | ΔG‡ (kcal/mol) |

| Thiophenol | Disulfide | 18.5 |

| Thiophenol | Sulfinamide | 24.1 |

| Trifluoromethanethiol | Disulfide | 22.8 |

| Trifluoromethanethiol | Sulfinamide | 29.3 |

| Data sourced from a computational study on the reaction of thiols with nitroxyl. figshare.com These values are for model compounds and serve as an analogy for potential reactions involving the thiol group. |

Intermolecular and Intramolecular Interaction Studies (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, charge transfer, and the nature of bonding within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)), which indicates the strength of the interaction.

For this compound, NBO analysis would provide a detailed picture of its electronic structure, governed by the interplay of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) through resonance, while the trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group (EWG). This "push-pull" electronic arrangement leads to significant intramolecular charge transfer and specific bonding features.

Key intramolecular interactions expected within this molecule include:

Intramolecular Hydrogen Bonding: A significant hydrogen bond is anticipated between the hydroxyl group's hydrogen and the lone pair of the amino group's nitrogen (O-H···N). Theoretical studies on other ortho-substituted phenols confirm the stability of such interactions. researchgate.netacs.org

Hyperconjugation: Strong hyperconjugative interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors). Conversely, interactions involving the antibonding σ* orbitals of the C-S and S-CF₃ bonds would also be significant, reflecting the electron-withdrawing nature of the trifluoromethylthio group.

Table 2: Expected Major Donor-Acceptor Interactions in this compound (Conceptual)

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

| LP (N) | σ* (O-H) | Hydrogen Bond | High |

| LP (O) | π* (C=C) of Ring | Resonance (Donation) | High |

| LP (N) | π* (C=C) of Ring | Resonance (Donation) | High |

| π (C=C) of Ring | σ* (C-S) | Hyperconjugation | Moderate |

| π (C=C) of Ring | σ* (S-CF₃) | Hyperconjugation | Moderate |

| This table is a conceptual representation of expected interactions based on the electronic properties of the functional groups. Actual stabilization energies would require specific DFT and NBO calculations. |

Intermolecularly, the amino and hydroxyl groups are prime candidates for forming strong hydrogen bonds with solvent molecules or other solute molecules, a factor that is critical in crystal packing and biological interactions. nih.gov

Applications of 2 Amino 4 Trifluoromethyl Thio Phenol As a Chemical Building Block in Diverse Synthetic Endeavors

Synthesis of Complex Organic Molecules and Scaffolds

2-Amino-4-((trifluoromethyl)thio)phenol serves as a crucial building block for the synthesis of complex, multi-ring organic structures. The presence of ortho-positioned amino (-NH2), hydroxyl (-OH), and thiol (-SH from its tautomeric form or as a thiophenolate salt) groups allows for a range of cyclization reactions to form fused heterocyclic systems.

A notable example is its use in the multi-step synthesis of 2-substituted phenothiazines. Phenothiazines are a class of compounds with a tricyclic scaffold that are of significant interest in medicinal chemistry. In a patented synthetic route, the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol is reacted with 2-nitrochlorobenzene to form a 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide intermediate. This diphenylsulfide is then acylated and subsequently cyclized under basic conditions to yield the phenothiazine core. This process demonstrates how the aminothiophenol derivative acts as the foundational scaffold upon which the complex tricyclic system is constructed. google.com

The reactivity of 2-aminothiophenes, a class of compounds to which the subject molecule belongs, is widely recognized for building diverse and biologically relevant scaffolds. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These scaffolds are central to the discovery of new drugs and functional materials. mdpi.com

Formation of Heterocyclic Systems

The most prominent application of this compound is in the synthesis of heterocyclic compounds. The vicinal amino and thiol/hydroxyl functionalities are perfectly positioned for condensation reactions with a variety of electrophiles to form five- or six-membered rings fused to the original benzene (B151609) ring.

Benzothiazoles and Related Sulfur-Nitrogen Heterocycles

The reaction of 2-aminothiophenols with various carbonyl compounds is a classic and efficient method for the synthesis of benzothiazoles, a key sulfur-nitrogen heterocyclic system. nih.govrsc.orgnih.gov this compound can readily undergo condensation with aldehydes, ketones, carboxylic acids, or their derivatives. The reaction typically proceeds through the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and dehydration or elimination to afford the benzothiazole ring.

For instance, the condensation of a 2-aminothiophenol derivative with an aldehyde, often promoted by an acid catalyst or oxidizing agent, is a common route to 2-substituted benzothiazoles. The trifluoromethylthio group at the 6-position of the resulting benzothiazole can significantly influence the molecule's electronic properties and biological activity.

| Reactant for Condensation | Resulting Heterocycle | Key Features of Synthesis |

| Aldehydes | 2-Substituted Benzothiazoles | Often catalyzed by acid or proceeds under oxidative conditions. nih.gov |

| Ketones | 2,2-Disubstituted Benzothiazolines | Intermediate which can be oxidized to a benzothiazole. |

| Carboxylic Acids / Acyl Chlorides | 2-Substituted Benzothiazoles | Often requires dehydrating agents or high temperatures. |

| Nitriles | 2-Substituted Benzothiazoles | Can be catalyzed by Brønsted acids. rsc.org |

Phenol-Derived Heterocycles

Analogous to the formation of benzothiazoles, the amino and hydroxyl groups of this compound can be utilized to synthesize oxygen-containing heterocycles like benzoxazoles. The condensation reaction with aldehydes or carboxylic acids, promoted by a dehydrating agent or catalyst, leads to the formation of the 6-((trifluoromethyl)thio)benzoxazole core. nih.govorganic-chemistry.orgnih.govamazonaws.com While the thiol group is generally more nucleophilic than the hydroxyl group, reaction conditions can be tuned to favor the formation of either the sulfur or oxygen-containing heterocycle.

Furthermore, the aminothiophenol structure is a precursor for larger ring systems. For example, the synthesis of phenothiazines involves the formation of a diphenylsulfide followed by an intramolecular cyclization, creating the central six-membered thiazine ring. google.comdtic.milrsc.orgscispace.com This demonstrates the molecule's utility in building more complex phenol-derived heterocyclic scaffolds.

Fluorinated Heterocycles

The presence of the trifluoromethylthio (-SCF3) group makes this compound an important precursor for the synthesis of fluorinated heterocycles. clockss.org When used in cyclization reactions, the -SCF3 group is incorporated into the final heterocyclic product, imparting unique properties associated with organofluorine compounds.

The synthesis of 6-((trifluoromethyl)thio)benzothiazoles or 6-((trifluoromethyl)thio)benzoxazoles are direct examples. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. mdpi.com Therefore, using this building block provides a straightforward method to introduce this valuable functional group into a heterocyclic scaffold. General synthetic strategies for creating trifluoromethyl-containing heterocycles often rely on such pre-fluorinated building blocks. nih.govdntb.gov.ua

Contributions to Organofluorine Chemistry

Organofluorine chemistry focuses on compounds containing carbon-fluorine bonds, which are of immense interest in medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.gov this compound contributes to this field by serving as a readily available source for introducing the trifluoromethylthio (-SCF3) moiety.

The -SCF3 group possesses a unique combination of properties:

High Lipophilicity : It is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes, a crucial factor for drug bioavailability.

Metabolic Stability : The strong carbon-fluorine bonds make the trifluoromethyl group resistant to metabolic degradation, which can prolong the active lifetime of a drug.

Electron-Withdrawing Nature : It acts as a strong electron-withdrawing group through induction, which can modulate the acidity/basicity of nearby functional groups and influence receptor-binding interactions. mdpi.com

By incorporating this building block into larger molecules, chemists can leverage these properties to fine-tune the characteristics of new compounds. mdpi.com

Significance in Organosulfur Chemistry

This compound is also significant in the field of organosulfur chemistry, which studies the properties and synthesis of organic compounds containing sulfur. nih.gov The thiophenol functional group is a versatile handle for a wide range of chemical transformations.

The primary significance in this context is its role as a nucleophile in cyclization and substitution reactions. mdpi.com The thiol group's ability to readily react with electrophiles is the cornerstone of its use in forming benzothiazoles and phenothiazines. google.comscispace.com The sulfur atom in the resulting heterocycles is often a key part of the pharmacophore, directly participating in interactions with biological targets.

Furthermore, the chemistry of thiols and thioethers is extensive, and this building block provides a scaffold that contains both a reactive thiol and a stable trifluoromethylthio ether, allowing for selective chemical manipulations at different points in a synthetic sequence.

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific application of This compound as a direct precursor in the synthesis of advanced materials are not extensively available in the public domain. While the molecular structure of this compound, featuring a reactive aminophenol core combined with a trifluoromethylthio group, suggests its potential as a monomer for high-performance polymers, specific examples of its homopolymerization or copolymerization and the characterization of the resulting materials are not well-documented in readily accessible sources.

The functional groups present in this compound—an amino group, a hydroxyl group, and a trifluoromethylthio group—theoretically permit its use in the synthesis of various polymer architectures. For instance, the aminophenol moiety is a classic building block for the formation of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The general synthesis route to PBOs involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative to form a poly(o-hydroxyamide) precursor, which is then thermally cyclized to the final polybenzoxazole.

The incorporation of the trifluoromethylthio (-SCF3) group is of particular interest in materials science. This functional group is known to impart unique properties to polymers, including:

Enhanced Solubility: The presence of fluorinated groups can improve the solubility of rigid-rod polymers in organic solvents, which is often a challenge in the processing of high-performance materials.

Modified Electronic Properties: The strong electron-withdrawing nature of the -SCF3 group can influence the electronic properties of the resulting polymer, potentially leading to materials with low dielectric constants or high refractive indices.

Hydrophobicity: Fluorinated substituents typically increase the hydrophobicity and chemical resistance of a material's surface.

While research exists on the synthesis of fluorinated polybenzoxazoles from various other complex diamines containing trifluoromethyl groups, no specific studies were identified that explicitly utilize this compound as the monomer. The detailed research findings, including specific reaction conditions, polymer characterization data (e.g., molecular weight, thermal properties, mechanical properties), and performance in specific applications, remain to be published in the open scientific literature.

Therefore, while the chemical structure of this compound makes it a promising candidate as a building block for advanced materials, a detailed account of its use in this context, complete with research data and property tables, cannot be provided at this time based on the available information. Further research and publication in this specific area would be necessary to fully elucidate its potential.

Future Research Trajectories and Innovations in 2 Amino 4 Trifluoromethyl Thio Phenol Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-Amino-4-((trifluoromethyl)thio)phenol provide a solid foundation, but future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign methodologies.

One established route involves the nucleophilic aromatic substitution of 2-Amino-4-bromophenol with a trifluoromethylthiolate salt, such as AgSCF₃, often accelerated by a copper catalyst. Another approach is a two-step process starting with the synthesis of 4-nitro-2-((trifluoromethyl)thio)phenol, followed by the reduction of the nitro group. More recently, direct C-H bond functionalization using photoredox catalysis has emerged, though yields require improvement.

Future innovations are likely to be guided by the principles of green chemistry. nih.govresearchgate.net This includes the exploration of:

Catalyst-Free Conditions: Inspired by methodologies for other heterocyclic compounds, future work could investigate reactions under ultrasonic activation or in solvent-free "grinding" or "ball-milling" conditions to reduce waste and energy consumption. researchgate.net

Greener Solvents: A significant push is being made to replace hazardous solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives. nih.gov Research into binary solvent systems, perhaps involving dimethyl sulfoxide (B87167) (DMSO), could offer effective and safer reaction media. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting current synthetic routes to a flow chemistry setup could lead to higher yields and purity while minimizing reagent use.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the selective reduction of a nitro group or the formation of the C-S bond, represents a promising frontier for creating highly pure products under mild, aqueous conditions.

| Synthetic Method | Key Reagents/Catalysts | Reported Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Amino-4-bromophenol, AgSCF₃, Cs₂CO₃, CuI | DMF, 100°C, 12h | Good yield (65%); requires pre-functionalized substrate and metal catalyst. |

| Nitro-Intermediate Reduction | 4-nitro-2-((trifluoromethyl)thio)phenol, reducing agent | Two-step process | Avoids side reactions; adds steps to the synthesis. |

| Photoredox C-H Functionalization | 2-Aminophenol (B121084), N-trifluoromethylthiodibenzenesulfonimide, Ir(ppy)₃ | Blue LED, Dichloroethane | Direct functionalization; modest yield (47%). |

Exploration of Uncharted Reactivity Patterns and Derivatizations

The known reactivity of this compound includes oxidation of the sulfur to form sulfoxides or sulfones, reduction of the trifluoromethylthio group, and electrophilic substitution on the aromatic ring. However, the interplay between the electron-donating amino and hydroxyl groups and the strongly electron-withdrawing trifluoromethylthio group creates a unique electronic environment ripe for further exploration.

Future research should focus on:

Selective Functionalization: Developing protocols for the selective derivatization of the amino, hydroxyl, or thiol (after reduction) groups is crucial. This could involve advanced protecting group strategies or exploiting subtle differences in reactivity. For instance, the phenolic hydroxyl can be converted to its corresponding silyl (B83357) ether, a common strategy for modifying phenols. researchgate.net

Advanced Coupling Reactions: Moving beyond classical substitutions, the molecule could be used in a variety of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) by first converting the hydroxyl group to a triflate or the amino group to a diazonium salt. This would enable the introduction of a wide array of carbon, nitrogen, and oxygen-based substituents.

Ring-Modifying Reactions: Investigating reactions that alter the core aromatic ring, such as dearomatization or ring-expansion, could lead to novel scaffolds with three-dimensional complexity.

Derivatization for Biological Screening: A systematic derivatization of the phenol (B47542) fragment, by modifying the hydroxyl group or adding substituents to the ring, is a proven strategy for developing new therapeutic agents. nih.gov Creating a library of derivatives of this compound for screening could uncover new biological activities.

Integration with Advanced Catalytic Systems

The current use of catalysis in the synthesis of this compound primarily involves facilitating its formation. A significant area for innovation lies in using the molecule itself as a key component within a catalytic system.

Future trajectories include:

Ligand Development: The amino and hydroxyl groups are excellent donor sites for coordinating with metal centers. Research into synthesizing chiral and achiral ligands based on this scaffold could yield new catalysts for asymmetric synthesis, oxidation, or reduction reactions. The electronic properties imparted by the -SCF₃ group could tune the catalytic activity in novel ways.

Organocatalysis: Derivatives of the amino or phenol group could be designed to act as organocatalysts. For example, a chiral secondary amine derivative could potentially catalyze asymmetric Mannich or Michael reactions.

Photocatalysis: The molecule's aromatic and electron-rich nature makes it a candidate for development into a novel organic photocatalyst. By modifying the core structure to enhance its photophysical properties, it could be used to drive a variety of light-mediated transformations.

Sophisticated Computational Design and Prediction Methodologies

As synthetic explorations become more complex, computational chemistry will be an indispensable tool for guiding research efforts. While specific computational studies on this molecule are not yet widespread, established methodologies can be readily applied. nih.govresearchgate.netmdpi.com

Future research will heavily leverage:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and bond characteristics. mdpi.com This information is critical for predicting sites of reactivity, understanding reaction mechanisms, and explaining the influence of the -SCF₃ group on the aromatic system.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic routes, helping to identify the most thermodynamically and kinetically favorable pathways before extensive lab work is undertaken.

In Silico Screening of Derivatives: Before synthesizing a large library of derivatives, computational tools can predict key properties. Models can forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics for potential drug candidates or electronic properties (e.g., bandgap) for materials science applications. researchgate.net For example, specialized models can predict whether phenol-containing molecules are likely to be bioactivated to form reactive quinones. nih.gov

pKa Prediction: Accurately predicting the acidity of the phenolic proton is crucial for designing reactions and understanding the molecule's behavior in biological systems. Advanced computational methods have shown high accuracy in determining the pKa values of substituted phenols. researchgate.net

| Computational Method | Application Area | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Electron density maps, HOMO/LUMO gaps, bond lengths/angles. mdpi.com |

| ADMET Prediction | Drug Discovery | Human intestinal absorption, blood-brain barrier penetration, potential toxicity. researchgate.net |

| pKa Calculation | Reaction Design & Biology | Acidity of phenolic proton, state of ionization at physiological pH. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity and mode of interaction with target proteins/enzymes. |

Expanded Utility in Emerging Chemical Technologies

While already identified as a building block for pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound opens doors to more advanced and emerging technologies. sigmaaldrich.com

Promising future applications include: